REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH3:4].[NH2:6][C:7](=[S:12])[C:8]([O:10][CH3:11])=[O:9].[CH3:13]CO>>[CH3:2][C:3]1[N:6]=[C:7]([C:8]([O:10][CH2:11][CH3:13])=[O:9])[S:12][CH:4]=1
|
Name
|
|
Quantity
|
0.334 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified with a silica gel column by ISCO CombiFlash® chromatography
|
Type
|
WASH
|
Details
|
eluting with 10%-35% EtOAc/Haptane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 243 mg | |
YIELD: PERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |